molecular formula C20H42O7P2 B1238070 (E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate

(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate

Cat. No. B1238070
M. Wt: 456.5 g/mol
InChI Key: ITPLBNCCPZSWEU-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate is a polyprenyl diphosphate. It is a conjugate acid of an this compound(3-).
Phytyl diphosphate belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle. Phytyl diphosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, phytyl diphosphate is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, phytyl diphosphate can be found in a number of food items such as star anise, black elderberry, corn, and nectarine. This makes phytyl diphosphate a potential biomarker for the consumption of these food products.

Scientific Research Applications

Enzymatic Reactions in Bacterial Synthesis

(E)-3-methylhex-3-enyl diphosphate, a related compound, reacts with farnesyl diphosphate in enzymatic reactions involving the undecaprenyl diphosphate synthase (UPS) of Micrococcus luteus B-P 26. This process results in the formation of chiral tetraenols, showcasing the enzyme's specificity and potential in synthesizing complex organic compounds (Nagaki et al., 2000).

Role in Chlorophyll Phytyl Side-Chain Oxidation

Studies on the electron ionization mass spectral fragmentation of trimethylsilyl derivatives of various tetramethylhexadec diols, including E and Z isomers of 3,7,11,15-tetramethylhexadec-2-ene-1,2-diols, reveal their formation through chlorophyll phytyl side-chain photo- and autoxidation. This research provides insights into the natural degradation processes of chlorophyll derivatives in the environment (Rontani & Aubert, 2005).

Biotransformation in Anoxic Environments

A study on E-Phytol (a related compound) in anaerobic sediment slurries shows rapid biodegradation by bacterial communities, leading to the formation of Z and E isomers of phyta-1,3(4)-diene as major products. This research highlights the microbial pathways and potential environmental impact of phytol derivatives in anoxic conditions (Grossi et al., 1998).

Application in Terpene Biosynthesis

Research on the synthesis of (E)-1-hydroxy-2-methyl-but-2-enyl 4-diphosphate, a compound structurally similar to (E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate, provides a method for its production. This compound serves as an intermediate in the nonmevalonate terpene biosynthetic pathway, illustrating its importance in the biosynthesis of terpenes (Amslinger et al., 2002).

Synthesis of Isoprenoid Diphosphates

Research focusing on the synthesis of allylic polyenyl diphosphates, crucial for monoterpene and diterpene biosynthesis, provides methods for preparing these compounds, highlighting their critical role in isoprenoid biosynthesis (Ravn et al., 2000).

properties

Molecular Formula

C20H42O7P2

Molecular Weight

456.5 g/mol

IUPAC Name

phosphono [(E)-3,7,11,15-tetramethylhexadec-2-enyl] hydrogen phosphate

InChI

InChI=1S/C20H42O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b20-15+

InChI Key

ITPLBNCCPZSWEU-HMMYKYKNSA-N

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)(O)OP(=O)(O)O)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)(O)OP(=O)(O)O)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate
Reactant of Route 2
(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate
Reactant of Route 3
(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate
Reactant of Route 4
(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate
Reactant of Route 5
(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate
Reactant of Route 6
(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate

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